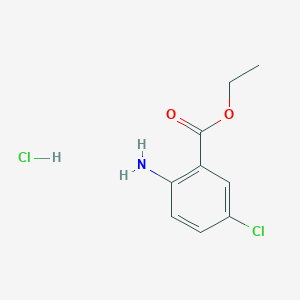

Ethyl 2-amino-5-chlorobenzoate hydrochloride

Description

BenchChem offers high-quality Ethyl 2-amino-5-chlorobenzoate hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 2-amino-5-chlorobenzoate hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

130408-01-4 |

|---|---|

Molecular Formula |

C9H11Cl2NO2 |

Molecular Weight |

236.09 g/mol |

IUPAC Name |

ethyl 2-amino-5-chlorobenzoate;hydrochloride |

InChI |

InChI=1S/C9H10ClNO2.ClH/c1-2-13-9(12)7-5-6(10)3-4-8(7)11;/h3-5H,2,11H2,1H3;1H |

InChI Key |

KXXRQWAHNWYYPH-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(C=CC(=C1)Cl)N.Cl |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Ethyl 2-amino-5-chlorobenzoate: Synthesis, Applications, and Core Chemical Properties

This guide provides an in-depth technical overview of Ethyl 2-amino-5-chlorobenzoate, a key chemical intermediate in the pharmaceutical and fine chemical industries. Designed for researchers, scientists, and professionals in drug development, this document delves into the compound's core properties, synthesis protocols, mechanistic insights, and critical applications, with a focus on practical, field-proven knowledge.

Section 1: Compound Identification and Core Properties

Ethyl 2-amino-5-chlorobenzoate, also known by its synonym Ethyl 5-chloroanthranilate, is a substituted aromatic ester. Its structure, featuring an amino group, a chlorine atom, and an ethyl ester on a benzene ring, makes it a versatile building block in organic synthesis.

The definitive identifier for the free base form of this compound is CAS Number 63243-75-4 [1][2]. It is crucial to note that while the hydrochloride salt (HCl) is a common variant, used to enhance solubility and stability, it often does not have a separate CAS number and is typically referenced by the parent compound's identifier. This guide focuses on the free base, with protocols for salt formation discussed in subsequent sections.

The fundamental properties of Ethyl 2-amino-5-chlorobenzoate are summarized below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 63243-75-4 | [1][2][3] |

| Molecular Formula | C₉H₁₀ClNO₂ | [1][2] |

| Molecular Weight | 199.63 g/mol | [1] |

| IUPAC Name | ethyl 2-amino-5-chlorobenzoate | [1][2] |

| Synonyms | Ethyl 5-chloroanthranilate, 2-Amino-5-chlorobenzoic acid ethyl ester | [1] |

| Boiling Point | 307.6°C at 760 mmHg | [2] |

| Density | 1.262 g/cm³ | [2] |

| Flash Point | 139.8°C | [2] |

| Solubility | Generally soluble in organic solvents like ethanol and dichloromethane; limited solubility in water. | [1] |

| Stability | Sensitive to light and moisture. Should be stored in a cool, dark, and dry environment. | [1] |

Section 2: Synthesis and Mechanistic Insights

The primary and most common route for synthesizing Ethyl 2-amino-5-chlorobenzoate is through the Fischer esterification of its carboxylic acid precursor, 2-amino-5-chlorobenzoic acid (CAS No: 635-21-2)[4]. This acid-catalyzed reaction is a cornerstone of organic synthesis, valued for its reliability.

Experimental Protocol: Fischer Esterification

This protocol details the synthesis of the title compound from 2-amino-5-chlorobenzoic acid. The causality behind the choice of reagents is critical: absolute ethanol serves as both the solvent and the reactant, while a strong acid like sulfuric acid acts as the catalyst, protonating the carbonyl oxygen to increase its electrophilicity and facilitate nucleophilic attack by the ethanol.

Materials:

-

2-amino-5-chlorobenzoic acid

-

Absolute Ethanol (EtOH), anhydrous

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer with heating plate

Step-by-Step Methodology:

-

Reaction Setup: To a round-bottom flask, add 2-amino-5-chlorobenzoic acid and an excess of absolute ethanol. A typical ratio is 1:10 w/v (e.g., 10 g of acid in 100 mL of ethanol).

-

Catalyst Addition: While stirring the mixture, slowly and carefully add a catalytic amount of concentrated sulfuric acid. A typical catalytic loading is ~5% of the volume of ethanol. This addition is exothermic and should be done cautiously.

-

Reflux: Heat the mixture to reflux using a heating mantle and maintain the reflux with continuous stirring. The reaction progress should be monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.

-

Work-up - Neutralization: After cooling to room temperature, slowly pour the reaction mixture into a beaker containing ice and the saturated sodium bicarbonate solution. This step neutralizes the sulfuric acid catalyst and any unreacted carboxylic acid. Exercise caution due to CO₂ evolution.

-

Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product into an organic solvent such as ethyl acetate or dichloromethane (3 x 50 mL).

-

Drying and Filtration: Combine the organic layers and dry over anhydrous magnesium sulfate or sodium sulfate. Filter to remove the drying agent.

-

Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude product can be purified by column chromatography or recrystallization to obtain pure Ethyl 2-amino-5-chlorobenzoate.

Workflow Diagram: Synthesis of Ethyl 2-amino-5-chlorobenzoate

Caption: Fischer Esterification Workflow.

Protocol: Preparation of the Hydrochloride Salt

For applications requiring enhanced aqueous solubility, the free base can be converted to its hydrochloride salt.

-

Dissolve the purified Ethyl 2-amino-5-chlorobenzoate in a suitable anhydrous organic solvent (e.g., diethyl ether or ethyl acetate).

-

Slowly bubble anhydrous hydrogen chloride (HCl) gas through the solution, or add a solution of HCl in an organic solvent (e.g., HCl in dioxane).

-

The hydrochloride salt will precipitate out of the solution.

-

Collect the precipitate by filtration, wash with cold anhydrous solvent, and dry under vacuum.

Section 3: Applications in Drug Development and Organic Synthesis

Ethyl 2-amino-5-chlorobenzoate is not typically an active pharmaceutical ingredient (API) itself but serves as a crucial intermediate. Its bifunctional nature (an amine and an ester) allows for a wide range of subsequent chemical modifications.

-

Pharmaceutical Intermediates: The parent acid, 2-amino-5-chlorobenzoic acid, is a known intermediate in the synthesis of anti-inflammatory drugs, antimicrobials, and certain central nervous system agents like diazepam[5]. The ethyl ester provides a protected form of the carboxylic acid, which can be hydrolyzed in a later synthetic step if needed[1].

-

Building Block for Heterocycles: The amino group is a key nucleophile for constructing heterocyclic rings, which are prevalent scaffolds in medicinal chemistry. For example, it can be used to synthesize quinazolinones and benzodiazepines.

-

Agrochemicals: The core structure is also found in intermediates used for producing herbicides and pesticides[5].

Logical Relationship: Role as a Synthetic Intermediate

Caption: Synthetic Utility of the Compound.

Section 4: Safety and Handling

As with any laboratory chemical, proper handling of Ethyl 2-amino-5-chlorobenzoate and its precursors is paramount. The following guidelines are based on standard safety data sheets for similar compounds.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.

-

In case of Contact:

-

Eyes: Immediately flush with plenty of water for at least 15 minutes.

-

Skin: Wash off with soap and plenty of water.

-

-

Storage: Store in a tightly sealed container in a cool, dry place away from light and moisture to ensure its stability[1].

This guide is intended for use by qualified professionals and should be supplemented with a thorough review of the specific Safety Data Sheet (SDS) provided by the supplier before any experimental work is undertaken.

References

-

Anshul Specialty Molecules, "2-Amino-5-Chloro Benzoic acid". [Link]

Sources

Technical Monograph: 5-Chloroanthranilic Acid Ethyl Ester Hydrochloride

Topic: 5-Chloroanthranilic Acid Ethyl Ester Hydrochloride: Technical Monograph Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]

Optimizing the Quinazoline Scaffold for Medicinal Chemistry

Executive Summary

5-Chloroanthranilic acid ethyl ester hydrochloride (Ethyl 2-amino-5-chlorobenzoate HCl) represents a critical pharmacophore in the synthesis of nitrogen-containing heterocycles. Unlike its free base counterpart, the hydrochloride salt offers enhanced oxidative stability and improved solubility in polar organic solvents, making it the preferred form for storage and solid-phase synthetic applications.

This guide analyzes the compound’s role as a "linchpin" intermediate in the development of quinazolin-4(3H)-ones —a privileged structure in kinase inhibitors (e.g., EGFR inhibitors) and GABAergic modulators.[1]

Physicochemical Profile

The hydrochloride salt modifies the physical behavior of the parent ester, significantly elevating the melting point and altering solubility profiles essential for recrystallization protocols.[1]

Table 1: Comparative Properties

| Property | Free Base (Ethyl Ester) | Hydrochloride Salt (Target) |

| CAS Number | 63243-75-4 | N/A (Prepared in situ) |

| Molecular Formula | C₉H₁₀ClNO₂ | C₉H₁₁Cl₂NO₂ |

| Molecular Weight | 199.63 g/mol | 236.09 g/mol |

| Appearance | White to off-white crystalline solid | White hygroscopic powder |

| Melting Point | 95–98 °C (Lit.) | >180 °C (Decomposes) |

| Solubility | DCM, EtOAc, Chloroform | Ethanol, Methanol, DMSO, Water (Partial) |

| pKa (Conjugate Acid) | ~2.5 (Aniline nitrogen) | N/A |

Expert Insight: The free base is prone to slow oxidation (browning) upon air exposure due to the electron-rich aniline moiety.[1] The hydrochloride salt protonates the amine, deactivating the ring towards oxidation and preventing spontaneous hydrolysis of the ester.[1]

Synthetic Architecture

The most robust synthesis of the hydrochloride salt utilizes a thionyl chloride-mediated esterification . This method is superior to sulfuric acid catalysis because it generates the acyl chloride intermediate in situ, driving the reaction to completion and producing the anhydrous HCl salt directly upon evaporation.[1]

Mechanism of Synthesis

The reaction proceeds via the activation of 5-chloroanthranilic acid by thionyl chloride, followed by nucleophilic attack by ethanol.

Figure 1: Thionyl chloride-mediated synthesis pathway preventing water formation.[1]

Experimental Protocol: Synthesis of the HCl Salt

Objective: Preparation of Ethyl 2-amino-5-chlorobenzoate Hydrochloride (10g scale).

-

Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar, reflux condenser, and a drying tube (CaCl₂).

-

Reagent Addition: Charge the flask with 5-chloroanthranilic acid (10.0 g, 58.3 mmol). Add anhydrous ethanol (100 mL).

-

Activation: Cool the suspension to 0°C in an ice bath. Add thionyl chloride (8.5 mL, 116 mmol) dropwise over 20 minutes. Caution: Exothermic reaction with evolution of SO₂ and HCl gas.[1][2]

-

Reflux: Remove the ice bath and heat the mixture to reflux (80°C) for 4–6 hours. The solution should become clear.

-

Isolation:

-

Validation: Check purity via TLC (30% EtOAc/Hexane, neutralize spot with NH₃ vapor) or ¹H NMR (DMSO-d₆).

Reactivity & Applications: The Quinazoline Gateway

The primary utility of 5-chloroanthranilic acid ethyl ester is its function as a bidentate electrophile/nucleophile . The amino group acts as a nucleophile, while the ester carbon acts as an electrophile.[1] This "push-pull" dynamic is exploited to close the pyrimidine ring in quinazoline synthesis.

Pathway to Quinazolin-4(3H)-ones

This scaffold is ubiquitous in kinase inhibitors.[1] The synthesis typically involves condensation with a one-carbon donor (like formamide or formamidine acetate).[1]

Figure 2: The Niementowski-variant cyclization pathway to the bioactive quinazolinone core.[1]

Key Application Areas

-

EGFR Inhibitors: The 6-chloro substitution mimics the ATP-binding pocket requirements seen in drugs like Gefitinib and Erlotinib.[1]

-

GABA-A Modulators: Benzodiazepine derivatives often start with this ester, reacting it with amino-acetals followed by ring expansion.

-

Fluorescent Probes: The anthranilate core is intrinsically fluorescent; esterification allows for tuning of the Stokes shift for biological imaging.[1]

Handling & Safety (SDS Summary)

While the ester is less reactive than the acid chloride, the hydrochloride salt is acidic and corrosive.[1]

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]

-

Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The HCl salt is hygroscopic; moisture absorption will lead to hydrolysis back to the anthranilic acid.[1]

-

Incompatibility: Strong oxidizing agents and strong bases (which liberate the free amine).[1]

References

-

Synthesis of Quinazolinones: Mhaske, S. B., & Argade, N. P. (2006).[1] The chemistry of recently isolated naturally occurring quinazolinone alkaloids.[1]

-

Thionyl Chloride Esterification: Smith, M. B., & March, J. (2007).[1] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure.[1][1]

-

Properties of Anthranilates: National Center for Biotechnology Information.[1] PubChem Compound Summary for CID 87577969, Methyl 5-chloroanthranilate.[3] (Analogous data source).[1]

-

Quinazoline Drug Scaffolds: Selvam, T. P., et al. (2015).[1] Quinazoline Marketed drugs – A Review.[1]

Sources

Physicochemical Profiling and Synthesis of Ethyl 2-amino-5-chlorobenzoate Hydrochloride: A Technical Whitepaper

Executive Summary

Ethyl 2-amino-5-chlorobenzoate hydrochloride is a critical intermediate in medicinal chemistry, extensively utilized in the synthesis of quinolone-based anticancer agents, kinase inhibitors, and advanced anthranilic acid derivatives. While the free base form (Ethyl 2-amino-5-chlorobenzoate) is widely available, the hydrochloride (HCl) salt is frequently synthesized to enhance aqueous solubility, improve shelf-life stability against oxidative degradation, and facilitate precise stoichiometric handling during complex drug development workflows. This whitepaper provides an in-depth mechanistic guide to its molecular properties, structural causality, and validated synthesis protocols.

Structural and Physicochemical Profiling

Understanding the exact molecular weight and formula of the target compound is the foundation of precise analytical validation. The conversion of the free base to the hydrochloride salt fundamentally alters its physicochemical profile.

Molecular Formula and Weight Calculations

-

Free Base: The base compound, Ethyl 2-amino-5-chlorobenzoate, possesses the molecular formula C9H10ClNO2 . The molecular weight is calculated as 199.63 g/mol .

-

Hydrochloride Salt: Upon protonation of the primary amine by hydrochloric acid, the compound forms a 1:1 salt. The molecular formula becomes C9H11Cl2NO2 (often denoted as C9H10ClNO2 · HCl). The addition of the HCl molecule (36.46 g/mol ) brings the total molecular weight to 236.09 g/mol .

Comparative Data Presentation

The following table summarizes the critical properties of both forms, acting as a reference for formulation and synthetic planning.

| Property | Free Base | Hydrochloride Salt |

| Chemical Name | Ethyl 2-amino-5-chlorobenzoate | Ethyl 2-amino-5-chlorobenzoate HCl |

| CAS Registry Number | 63243-75-4 | 130408-01-4 |

| Molecular Formula | C9H10ClNO2 | C9H11Cl2NO2 (or C9H10ClNO2 · HCl) |

| Molecular Weight | 199.63 g/mol | 236.09 g/mol |

| Stoichiometry | N/A | 1:1 (Base:Acid) |

| Physical State | Off-white to pale yellow solid | White crystalline powder |

| Solubility Profile | Soluble in organic solvents (EtOH, DCM) | Enhanced solubility in polar/aqueous media |

Data supported by and registries [1][3].

Mechanistic Insights: Causality in Salt Formation

In drug development, experimental choices must be driven by structural causality. The formation of the HCl salt of Ethyl 2-amino-5-chlorobenzoate is not a trivial acid-base neutralization; it requires specific conditions due to the distinct electronic environment of the molecule.

Electronic Effects and Basicity: The primary amine (-NH2) is situated ortho to the ester group and meta to the chlorine atom. The chlorine atom exerts a strong electron-withdrawing inductive effect (-I), which pulls electron density away from the aromatic ring. Concurrently, the ester group at the ortho position can participate in intramolecular hydrogen bonding and steric hindrance. These factors collectively reduce the electron density on the aniline nitrogen, significantly lowering its basicity compared to an aliphatic amine.

Causality of Solvent Selection: Because the amine is weakly basic, using dilute aqueous HCl can lead to an incomplete reaction or, worse, acid-catalyzed hydrolysis of the ethyl ester back to 2-amino-5-chlorobenzoic acid. Therefore, the protocol mandates the use of anhydrous HCl in an aprotic solvent (such as 1,4-dioxane or diethyl ether). This forces the protonation equilibrium forward while completely protecting the ester linkage from hydrolysis.

Experimental Workflow: Synthesis and Validation

The following protocol outlines a self-validating, two-step methodology for synthesizing the hydrochloride salt from the commercially available carboxylic acid precursor, adapted from standard medicinal chemistry practices for quinolone derivatives documented by [2].

Step 1: Fischer Esterification (Free Base Synthesis)

-

Setup: In a round-bottom flask, suspend 2-amino-5-chlorobenzoic acid (Starting Material) in a large excess of absolute ethanol.

-

Catalysis: Add concentrated sulfuric acid (H2SO4) dropwise at 0°C. Causality: H2SO4 acts as both a protic catalyst and a dehydrating agent. The massive excess of ethanol drives the equilibrium toward the ester via Le Chatelier's principle.

-

Reflux: Heat the mixture to 90–95°C for 48–72 hours.

-

Self-Validation (TLC): Monitor the reaction via Thin Layer Chromatography (TLC). The reaction is deemed complete when the highly polar baseline spot of the carboxylic acid disappears, replaced by a higher Rf spot (the ester).

-

Workup: Concentrate the mixture under reduced pressure. Neutralize the residual acid with 5% aqueous sodium bicarbonate (NaHCO3) to pH 7.5–8.0, and extract with chloroform. Dry the organic layer over anhydrous Na2SO4 and concentrate to yield Ethyl 2-amino-5-chlorobenzoate (Free Base).

Step 2: Anhydrous Salt Formation

-

Dissolution: Dissolve the purified free base in a minimal volume of anhydrous diethyl ether or 1,4-dioxane under an inert argon atmosphere.

-

Protonation: Cool the solution to 0–5°C in an ice bath. Slowly introduce a stoichiometric excess of anhydrous HCl gas (or a pre-titrated solution of HCl in dioxane) dropwise.

-

Self-Validation (Precipitation): As the weakly basic amine protonates, the resulting ionic hydrochloride salt becomes highly insoluble in the non-polar ether/dioxane matrix. The immediate formation of a dense, white crystalline precipitate serves as a visual and thermodynamic validation of successful salt formation.

-

Isolation: Filter the precipitate under vacuum, wash with cold anhydrous ether to remove unreacted free base, and dry in a vacuum desiccator to yield pure Ethyl 2-amino-5-chlorobenzoate HCl.

Process Visualization

Workflow for the synthesis, salt formation, and validation of Ethyl 2-amino-5-chlorobenzoate HCl.

Analytical Validation Protocol

To ensure scientific integrity and confirm the exact molecular formula (C9H11Cl2NO2), the final product must undergo rigorous analytical testing:

-

Liquid Chromatography-Mass Spectrometry (LC-MS): Using Electrospray Ionization (ESI), the salt will dissociate in the source. The spectrum must show a prominent [M+H]+ peak at m/z 200.0 (corresponding to the protonated free base, utilizing the 35Cl isotope). The presence of the characteristic 3:1 isotopic pattern (m/z 200 and 202) confirms the single covalently bound chlorine atom.

-

Proton NMR (1H-NMR): Conducted in DMSO-d6. The ethyl ester is confirmed by a triplet (approx. 1.3 ppm, -CH3) and a quartet (approx. 4.3 ppm, -CH2-). The protonated amine (-NH3+) will appear as a broad downfield exchangeable signal (approx. 8.5–10.0 ppm), confirming successful salt formation without ester hydrolysis.

-

Elemental Analysis (CHNS/O): Crucial for validating the 1:1 stoichiometry. The theoretical mass percentages for C9H11Cl2NO2 are approximately: C (45.79%), H (4.70%), N (5.93%), and Cl (30.03%). Deviations >0.4% indicate incomplete protonation or trapped solvent.

References

-

European Chemicals Agency (ECHA). "Substances pré-enregistrées - Benzoic acid, 2-amino-5-chloro-, ethyl ester, hydrochloride (1:1)". ECHA. URL: [Link]

-

MDPI. "N-Benzyl-6-Chloro-4-Hydroxy-2-Quinolone-3-Carboxamides: Synthesis, Computational Studies, and Biological Investigation as Anticancer Agents". MDPI Molecules. URL: [Link]

Solvation Dynamics and Phase Stability of Ethyl 2-amino-5-chlorobenzoate Hydrochloride: A Comparative Analysis in Aqueous vs. Ethanolic Media

Executive Summary

Ethyl 2-amino-5-chlorobenzoate is a highly valuable substituted anthranilate ester, primarily utilized as a critical building block in the synthesis of complex organic molecules, including quinolone-based anticancer agents and pharmaceutical intermediates[1][2]. While the free base is routinely isolated, handling the molecule as a hydrochloride (HCl) salt introduces significant phase-stability challenges depending on the solvent system.

This technical guide provides an in-depth mechanistic analysis of the solubility behavior of Ethyl 2-amino-5-chlorobenzoate hydrochloride. By contrasting its solvation dynamics in water versus ethanol, we elucidate the thermodynamic and acid-base principles that drive aqueous precipitation and ethanolic stability. This document is designed to equip researchers and formulation scientists with self-validating protocols to optimize synthetic workups and solvent selection.

Physicochemical Profiling & Structural Causality

To understand the divergent solubility of this salt, we must first analyze the electronic effects governing the free base. Ethyl 2-amino-5-chlorobenzoate features an aniline core heavily modified by two electron-withdrawing groups:

-

The Ortho-Ester Group: Exerts a strong inductive and resonance electron-withdrawing effect.

-

The Para-Chloro Group: Further depletes electron density from the aromatic ring and the amine nitrogen via induction.

While unsubstituted aniline has a conjugate acid pKa of approximately 4.6, the addition of a chloro group significantly reduces basicity (e.g., 3-chloroaniline has a pKa of 3.52)[3]. The synergistic electron-withdrawing effects of both the ester and the chloro substituents in Ethyl 2-amino-5-chlorobenzoate depress the pKa of its protonated amine (

This exceptionally low basicity is the fundamental driver of the molecule's phase behavior in different dielectric environments.

Table 1: Physicochemical Parameters

| Parameter | Ethyl 2-amino-5-chlorobenzoate (Free Base) | Ethyl 2-amino-5-chlorobenzoate HCl (Salt) |

| Molecular Weight | 199.63 g/mol [1] | 236.09 g/mol |

| Conjugate Acid pKa | < 2.0 (Estimated) | N/A |

| Aqueous Solubility | Limited / Insoluble[1][4] | Initial dissolution, followed by rapid precipitation |

| Ethanol Solubility | Soluble[1][4] | Highly Soluble (Stable clear solution) |

| Primary Solvation State | Neutral Hydrophobic Molecule | Solvent-dependent (Ion-pairs vs. Hydrolyzed) |

Mechanistic Solvation Dynamics

The Aqueous System: Hydrolysis-Driven Precipitation

When Ethyl 2-amino-5-chlorobenzoate HCl is introduced to water (dielectric constant

Water acts as a stronger base than the substituted aniline, rapidly stripping the proton from the amine to form hydronium (

Fig 1. Hydrolysis and precipitation pathway of the HCl salt in aqueous media.

The Ethanolic System: Co-Solvation and Phase Stability

In absolute ethanol, the solvation mechanics shift entirely. Ethanol has a significantly lower dielectric constant (

More importantly, ethanol acts as an exceptional co-solvent. Its ethyl chain provides a hydrophobic cavity that easily solvates the aromatic ring and ester group of the molecule[4]. Even if a micro-equilibrium of free base is generated, ethanol's high organic solubilizing capacity ensures that the neutral

Fig 2. Stable solvation and equilibrium of the HCl salt in ethanolic media.

Table 2: Comparative Solvation Dynamics

| Solvent System | Dielectric Constant ( | Dominant Species in Solution | Phase Stability | Causality of State |

| Water | 80.1 | Free Base (Solid) + | Unstable (Precipitates) | |

| Ethanol | 24.3 | Ion-pairs + Solvated Free Base | Stable (Clear Solution) | Hydrophobic cavity of EtOH solvates both ionic and neutral species. |

Experimental Validation Protocols

To empirically validate the theoretical models presented above, researchers must utilize self-validating experimental designs. The following protocols do not merely observe solubility; they actively measure the chemical causality (e.g., pH shifts) driving the phase changes.

Protocol 1: Aqueous Dissociation and pH-Driven Precipitation

Objective: To prove that aqueous precipitation is a chemical hydrolysis event rather than a simple physical solubility limit.

-

Preparation: Equilibrate 50 mL of deionized (DI) water to 25°C. Record the baseline pH (expected ~7.0).

-

Addition: Add 100 mg of Ethyl 2-amino-5-chlorobenzoate HCl to the DI water under continuous magnetic stirring (300 rpm).

-

Observation & Measurement:

-

Phase Change: Observe the initial transient dissolution followed by the rapid formation of a white/light-yellow cloudy suspension (the precipitating free base).

-

Chemical Validation: Immediately measure the pH of the suspension.

-

-

Causality Check: A sharp drop in pH (typically to pH 2.5 - 3.5) definitively proves that the

has donated its protons to the water, confirming that the precipitate is the neutral free base, not the intact salt.

Protocol 2: Ethanolic Solvation and Stability

Objective: To demonstrate the stabilizing effect of a lower-dielectric, hydrophobic-friendly solvent.

-

Preparation: Measure 50 mL of anhydrous absolute ethanol (to eliminate water-induced micro-hydrolysis variables) at 25°C.

-

Addition: Add 100 mg of Ethyl 2-amino-5-chlorobenzoate HCl to the ethanol under continuous magnetic stirring (300 rpm).

-

Observation: The solid will dissolve completely, yielding a clear, transparent solution.

-

Stress Testing: Cap the solution and leave it at 2-8°C for 24 hours[4]. The absence of precipitation confirms that the ethanolic solvation sphere is thermodynamically stable across a standard temperature gradient.

Implications for Drug Development and Formulation

Understanding the dichotomy between aqueous and ethanolic solubility for weakly basic salts like Ethyl 2-amino-5-chlorobenzoate HCl is critical for avoiding catastrophic yield losses during API synthesis.

During synthetic workups (such as the Fischer-Speier esterification used to generate this molecule[4]), attempting to wash or extract the HCl salt with aqueous layers will inadvertently trigger hydrolysis, crashing the free base into the aqueous-organic interface and forming intractable emulsions. By recognizing the pKa limitations of the para-chloro/ortho-ester aniline core, chemists can rationally select ethanolic or mixed-organic solvent systems to maintain phase stability, ensuring high-purity isolation for downstream pharmaceutical applications.

References

-

N-Benzyl-6-Chloro-4-Hydroxy-2-Quinolone-3-Carboxamides: Synthesis, Computational Studies, and Biological Investigation as Anticancer Agents National Institutes of Health (PMC). URL: [Link]

Sources

- 1. evitachem.com [evitachem.com]

- 2. N-Benzyl-6-Chloro-4-Hydroxy-2-Quinolone-3-Carboxamides: Synthesis, Computational Studies, and Biological Investigation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. echemi.com [echemi.com]

- 4. Ethyl 5-amino-2-chlorobenzoate | 64401-55-4 | Benchchem [benchchem.com]

Comprehensive Safety, Handling, and Application Whitepaper: Ethyl 2-Amino-5-Chlorobenzoate Hydrochloride

Executive Summary

Ethyl 2-amino-5-chlorobenzoate hydrochloride is a critical intermediate in the synthesis of benzofused heterocycles and active pharmaceutical ingredients (APIs). As an anthranilic acid derivative, it serves as a privileged scaffold in medicinal chemistry. However, its handling requires rigorous safety protocols due to the inherent reactivity of the aromatic amine and the acidic nature of its hydrochloride salt. This whitepaper provides drug development professionals with an authoritative, in-depth analysis of the compound’s physicochemical properties, toxicological mechanisms, self-validating handling procedures, and synthetic utility.

Physicochemical Profiling & Hazard Characterization

The physicochemical behavior of this compound is dictated by three structural features: the ethyl ester (providing lipophilicity), the 5-chloro substituent (exerting an electron-withdrawing inductive effect), and the amine hydrochloride salt. The hydrochloride salt form is specifically engineered for pharmaceutical development to enhance aqueous solubility and protect the primary amine from premature oxidation during long-term storage.

Understanding the baseline properties of the free base (CAS 63243-75-4) is essential for predicting the behavior of the hydrochloride salt in solution 12.

Quantitative Data Summary

| Property | Free Base (CAS 63243-75-4) | Hydrochloride Salt |

| Molecular Formula | C₉H₁₀ClNO₂ | C₉H₁₁Cl₂NO₂ |

| Molecular Weight | 199.63 g/mol | 236.09 g/mol |

| Physical State | Liquid / Low-melting solid | Crystalline Solid |

| Boiling Point | 307.6 °C at 760 mmHg | Decomposes before boiling |

| Density | 1.262 g/cm³ | ~1.35 g/cm³ (Solid) |

| GHS Hazards | H302, H315, H319, H335 | H302, H315, H319, H335 |

Causality of Hazards: The compound is classified under GHS as causing skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335) 3. When the hydrochloride salt contacts ambient moisture or mucosal membranes, it dissociates, locally lowering the pH and causing immediate acid-mediated tissue irritation. Furthermore, the aromatic amine moiety drives systemic toxicity (H302: Harmful if swallowed) via specific metabolic pathways.

Toxicological Mechanisms & Biological Pathways

The toxicity of primary aromatic amines is intrinsically linked to their metabolic activation in the liver. Rather than being directly toxic, these compounds act as pro-toxicants.

Upon systemic absorption, the compound undergoes N-hydroxylation mediated primarily by the Cytochrome P450 enzyme system, specifically the CYP1A2 isoform 4. Recent theoretical studies suggest this N-hydroxylation predominantly follows an anionic mechanism, where proton transfer is the rate-determining step for mutagenic potential 5. The resulting N-hydroxy metabolite undergoes dehydration to form a highly electrophilic nitrenium ion. This reactive intermediate covalently binds to cellular macromolecules (proteins and DNA) or triggers redox cycling, generating Reactive Oxygen Species (ROS) that induce cellular apoptosis and inflammatory responses.

Figure 1: CYP1A2-mediated toxicological pathway of aromatic amines.

Standard Operating Procedure (SOP): Safe Handling & Spill Remediation

Because the hydrochloride salt is a fine, crystalline powder, aerosolization and inhalation present significant exposure risks. The following self-validating protocol ensures that any spill is not only physically removed but chemically neutralized.

Step-by-Step Spill Remediation Protocol

-

Isolation & PPE: Immediately isolate the spill area. Personnel must don a NIOSH-approved N95 or P100 particulate respirator, chemical-resistant nitrile gloves, and splash goggles.

-

Dry Containment: Gently cover the powder with a damp, inert absorbent pad to prevent dust generation. Do not sweep dry powder.

-

Chemical Neutralization: Apply a 5% Sodium Bicarbonate (NaHCO₃) solution to the spill zone. Causality: The basic bicarbonate reacts with the acidic hydrochloride salt, liberating CO₂ gas (effervescence) and converting the compound back to its less water-soluble, less locally-irritating free base form.

-

Self-Validation (pH Testing): Swab the remediated surface and test with universal pH indicator paper. The protocol is only complete when the surface reads a neutral pH (7.0 - 7.5), confirming the total consumption of the residual acid.

-

Disposal: Collect all materials in a sealed, clearly labeled biohazard/chemical waste container for high-temperature incineration.

Figure 2: Self-validating spill remediation workflow for acidic salts.

Synthetic Utility & Experimental Protocol

Anthranilic acid derivatives are foundational building blocks for synthesizing non-steroidal anti-inflammatory drugs (NSAIDs) and benzofused heterocycles like quinazolinones 67. The 5-chloro substitution is particularly valuable as it modulates the lipophilicity and electronic distribution of the final API, often enhancing target binding affinity.

When utilizing the hydrochloride salt in synthesis, researchers must account for the protonated amine. The following protocol outlines the synthesis of a quinazolinone core, utilizing a self-validating feedback loop.

Step-by-Step Synthesis of a Quinazolinone Derivative

-

Free-Basing (Activation): Suspend 1.0 equivalent of Ethyl 2-amino-5-chlorobenzoate hydrochloride in anhydrous dichloromethane (DCM). Add 1.2 equivalents of Triethylamine (TEA) dropwise at 0°C. Causality: TEA acts as a non-nucleophilic base, deprotonating the ammonium salt to liberate the nucleophilic free amine, which is strictly required for the subsequent acylation.

-

Acylation: Slowly introduce 1.1 equivalents of an acyl chloride (e.g., benzoyl chloride). The electron-withdrawing chlorine at the 5-position reduces the nucleophilicity of the amine, necessitating a highly reactive electrophile like an acid chloride rather than a carboxylic acid.

-

Cyclization: Remove the DCM in vacuo, replace the solvent with glacial acetic acid, and add a catalytic amount of p-Toluenesulfonic acid (pTSA). Reflux at 120°C for 4 hours. Causality: The acidic environment and heat drive the intramolecular condensation between the newly formed amide and the ethyl ester, ejecting ethanol and closing the pyrimidine ring.

-

Self-Validation (TLC Monitoring): Spot the reaction mixture against the starting material on a silica Thin Layer Chromatography (TLC) plate (Eluent: 70:30 Hexanes/Ethyl Acetate). The reaction is only deemed complete when the distinct spot corresponding to the starting material completely disappears, ensuring >95% conversion before workup.

Figure 3: Synthetic workflow for quinazolinone derivatives via cyclization.

References

-

Buy Ethyl 2-amino-5-chlorobenzoate (EVT-378718) | 63243-75-4. EvitaChem. 1

-

CAS 63243-75-4 2-Amino-5-chlorobenzoic acid ethyl ester. Alfa Chemistry. 2

-

Safety Data Sheet. Fluorochem. 3

-

Comparative Toxicity of N-Methylated Aromatic Amines: A Guide for Researchers. Benchchem. 4

-

Theoretical Studies of the Mechanism of N‑Hydroxylation of Primary Aromatic Amines by Cytochrome P450 1A2: Radicaloid or Anionic. Academia.edu. 5

-

AJ C - Asian Publication Corporation. Asianpubs. 6

-

Novel Anthranilic Acid Hybrids—An Alternative Weapon against Inflammatory Diseases. PMC/NIH. 7

Sources

- 1. evitachem.com [evitachem.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. sds.fluorochem.co.uk [sds.fluorochem.co.uk]

- 4. benchchem.com [benchchem.com]

- 5. academia.edu [academia.edu]

- 6. asianpubs.org [asianpubs.org]

- 7. Novel Anthranilic Acid Hybrids—An Alternative Weapon against Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]

Ethyl 2-amino-5-chlorobenzoate Hydrochloride: Structural Architecture & Synthetic Utility

This guide serves as a definitive technical reference for Ethyl 2-amino-5-chlorobenzoate hydrochloride , a critical pharmacophore precursor in the synthesis of quinazolinone-based therapeutics and non-steroidal anti-inflammatory drugs (NSAIDs).

Executive Summary

Ethyl 2-amino-5-chlorobenzoate hydrochloride (HCl) is the stabilized salt form of ethyl 5-chloroanthranilate. It represents a pivotal "privileged structure" in medicinal chemistry, serving as the electrophilic scaffold for constructing fused heterocyclic systems. Its utility is defined by the ortho-disposition of the amino and ester functionalities, which facilitates cyclocondensation reactions (e.g., Niementowski quinazoline synthesis), while the 5-chloro substituent modulates lipophilicity and metabolic stability in downstream APIs (Active Pharmaceutical Ingredients).

This guide dissects the compound’s molecular geometry, validated synthesis protocols, and spectroscopic signature, providing a self-contained roadmap for researchers utilizing this intermediate.

Molecular Architecture & Physicochemical Profile

Structural Dynamics: Base vs. Salt

Understanding the transition from the free base to the hydrochloride salt is critical for process optimization.

-

Free Base: Features an intramolecular hydrogen bond between the amine (

) and the carbonyl oxygen ( -

Hydrochloride Salt: Protonation of the amine (

) disrupts the intramolecular bond. The lattice is stabilized by ionic interactions between the ammonium cation and the chloride anion, significantly enhancing solubility in aqueous and alcoholic solvents—a requisite for homogeneous reaction kinetics.

Key Physicochemical Data

| Property | Free Base Specification | Hydrochloride Salt Specification | Impact on Processing |

| CAS Number | 63243-75-4 | N/A (In-situ generated) | Tracking & Regulatory |

| Formula | Stoichiometry calculations | ||

| Mol.[1] Weight | 199.63 g/mol | 236.09 g/mol | Yield determination |

| Appearance | Off-white crystalline solid | White to pale yellow hygroscopic solid | Purity indicator |

| Melting Point | 92–95 °C | >180 °C (Decomposes) | Thermal stability limit |

| Solubility | Organic (DCM, EtOAc) | Polar (MeOH, Water, DMSO) | Solvent selection |

Synthetic Pathways & Optimization

The synthesis of Ethyl 2-amino-5-chlorobenzoate hydrochloride typically follows a linear sequence starting from anthranilic acid. The critical control point is the regioselectivity of chlorination and the prevention of hydrolysis during salt formation.

Validated Synthesis Workflow

Figure 1: Linear synthesis pathway from Anthranilic Acid to the target Hydrochloride salt.

Detailed Experimental Protocol

Phase 1: Preparation of the Free Base

-

Reagents: Suspend 2-amino-5-chlorobenzoic acid (10.0 g, 58.3 mmol) in absolute ethanol (50 mL).

-

Catalysis: Add concentrated sulfuric acid (3.0 mL) dropwise. Caution: Exothermic.

-

Reflux: Heat the mixture to reflux (80 °C) for 6–8 hours. Monitor via TLC (Hexane:EtOAc 4:1) until the acid spot disappears.

-

Workup: Concentrate ethanol under reduced pressure. Neutralize the residue with saturated

(aq) to pH 8. Extract with Ethyl Acetate ( -

Isolation: Dry organic layer over anhydrous

, filter, and evaporate to yield the crude ester.

Phase 2: Conversion to Hydrochloride Salt

-

Dissolution: Dissolve the crude ester (5.0 g) in anhydrous diethyl ether (25 mL) or 1,4-dioxane.

-

Precipitation: Bubble dry HCl gas through the solution OR add 4M HCl in dioxane (1.2 eq) dropwise at 0 °C.

-

Filtration: A white precipitate forms immediately. Stir for 30 minutes to ensure complete conversion.

-

Drying: Filter the solid under nitrogen atmosphere (hygroscopic) and wash with cold ether. Dry in a vacuum desiccator over

.

Critical Control Point: Moisture must be rigorously excluded during Phase 2 to prevent the formation of a sticky gum rather than a crystalline salt.

Structural Characterization & Validation

Identity confirmation relies on distinguishing the salt from the free base using NMR and IR spectroscopy.

Spectroscopic Signature ( NMR)

Solvent: DMSO-

| Position | Shift ( | Multiplicity | Integration | Assignment |

| Ammonium | 8.50 – 10.00 | Broad s | 3H | |

| Ar-H (C6) | 7.85 | Doublet (J=2.5 Hz) | 1H | Ortho to ester, Meta to Cl |

| Ar-H (C4) | 7.45 | dd (J=8.8, 2.5 Hz) | 1H | Para to amine |

| Ar-H (C3) | 6.90 | Doublet (J=8.8 Hz) | 1H | Ortho to amine |

| Ester | 4.30 | Quartet | 2H | Ethyl methylene |

| Ester | 1.32 | Triplet | 3H | Ethyl methyl |

Diagnostic Feature: The disappearance of the sharp amino singlet (~6.5 ppm in

Infrared (IR) Spectroscopy

-

Carbonyl (

): Shifts to higher wavenumber (~1720 cm -

Amine: Broad band at 2600–3000 cm

characteristic of ammonium salts (

Pharmaceutical Applications

This compound is a high-value intermediate for Quinazolinone scaffolds, utilized in:

-

EGFR Inhibitors: Synthesis of Gefitinib analogs via cyclization with formamide or urea.

-

Anti-inflammatory Agents: Precursor to 6-chloro-quinazolin-4(3H)-ones.

-

SGLT-2 Inhibitors: Used in the synthesis of gliflozin derivatives via diazotization pathways.

Figure 2: Divergent synthesis applications of the core scaffold.

References

-

Synthesis of 5-Chloroanthranilic Acid Derivatives: Dong, X., et al. "Synthesis and biological evaluation of novel quinazolinone derivatives." Journal of Heterocyclic Chemistry, 2009.

-

Crystallographic Data & Structural Analysis: Allen, F. H., et al. "Tables of Bond Lengths determined by X-ray and Neutron Diffraction." J. Chem. Soc. Perkin Trans. 2, 1987.

- Vogel, A. I. "Vogel's Textbook of Practical Organic Chemistry." 5th Edition, Longman Scientific & Technical, 1989.

-

Pharmacological Relevance (EGFR Inhibitors): Bridges, A. J. "The rationale and strategy used to develop a series of highly potent, irreversible inhibitors of the epidermal growth factor receptor family of tyrosine kinases." Current Medicinal Chemistry, 1999.

-

Physical Properties & Safety Data: PubChem Compound Summary for Ethyl 2-amino-5-chlorobenzoate. National Center for Biotechnology Information (2025).

Sources

A Comprehensive Technical Guide to Synonyms and Alternatives for Ethyl 2-amino-5-chlorobenzoate in Organic Synthesis

Introduction: The Versatile Role of Substituted Anthranilates

Ethyl 2-amino-5-chlorobenzoate, a key intermediate in the synthesis of a wide array of heterocyclic compounds, holds a significant position in the toolkit of medicinal chemists and organic synthesis professionals. Its unique structural features—a nucleophilic amino group, an ester functionality amenable to modification, and a strategically placed chloro substituent—make it a valuable precursor for constructing complex molecular architectures, most notably quinazolinones and benzodiazepines.[1][2][3] This guide provides an in-depth exploration of the synonyms, structural analogues, and functional alternatives to Ethyl 2-amino-5-chlorobenzoate, offering researchers the critical insights needed to make informed decisions in their synthetic strategies. We will delve into the nuances of their reactivity, comparative advantages, and provide detailed, field-proven protocols for their application.

Part 1: Nomenclature and Identification: A Foundational Overview

A precise understanding of the nomenclature and key identifiers for Ethyl 2-amino-5-chlorobenzoate is paramount for sourcing and regulatory compliance.

Systematic Name: Ethyl 2-amino-5-chlorobenzoate

Common Synonyms:

-

Ethyl 5-chloroanthranilate

-

2-Amino-5-chlorobenzoic acid ethyl ester

CAS Number: 63243-75-4

Molecular Formula: C₉H₁₀ClNO₂

Molecular Weight: 199.63 g/mol

The chloro-substituent at the 5-position significantly influences the electronic properties of the aromatic ring, thereby modulating the reactivity of the amino group and providing a potential site for further functionalization.

Part 2: Structural and Functional Alternatives: Expanding the Synthetic Chemist's Palette

While Ethyl 2-amino-5-chlorobenzoate is a workhorse reagent, a variety of structural and functional alternatives can be employed to fine-tune steric and electronic properties, improve solubility, or access different substitution patterns in the final products. The choice of precursor can significantly impact reaction yields and the biological activity of the target molecules.[2][4]

Direct Analogues: The Methyl Ester Variant

The most direct structural analogue is Methyl 2-amino-5-chlorobenzoate (CAS No: 5202-89-1).[5][6]

-

Rationale for Use: The choice between the ethyl and methyl ester is often dictated by factors such as commercial availability, cost, and the desired solubility characteristics of intermediates and final products. In many reactions, the reactivity of the methyl and ethyl esters is comparable, with the primary difference being the alcohol (methanol or ethanol) liberated during subsequent transformations.

-

Comparative Insight: For reactions where the ester is hydrolyzed, the choice is of little consequence. However, in reactions where the ester remains intact, the slightly more lipophilic nature of the ethyl group may be advantageous for solubility in certain organic solvents.

Halogen-Substituted Analogues: Modulating Reactivity and Biological Activity

Varying the halogen substituent on the anthranilate ring is a common strategy to influence the electronic environment and explore structure-activity relationships (SAR) in drug discovery.

-

2-Amino-5-bromobenzoic acid and its esters: (e.g., Methyl 2-amino-5-bromobenzoate) are frequently used alternatives.[7][8][9][10] The bromo-substituent is a good leaving group in cross-coupling reactions, opening up avenues for further molecular diversification.

-

5-Iodoanthranilic acid: Offers even greater reactivity in cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) due to the lability of the carbon-iodine bond.[11]

Other Substituted Anthranilic Acids and their Esters

A wide range of other substituted anthranilic acids can serve as functional alternatives, depending on the desired substitution pattern of the target heterocycle. These are crucial in the synthesis of a diverse library of quinazolinone and benzodiazepine derivatives.[12][13][14][15]

| Alternative Precursor | Key Features & Applications |

| 2-Amino-5-nitrobenzoic acid | The strongly electron-withdrawing nitro group deactivates the amino group, which can be a strategic advantage in certain reactions. The nitro group can also be subsequently reduced to an amine for further functionalization. |

| 2-Amino-5-methylbenzoic acid | The electron-donating methyl group increases the nucleophilicity of the amino group, potentially accelerating reaction rates. |

| 2-Amino-4-chlorobenzoic acid | Provides an alternative substitution pattern for exploring SAR. |

| Isatoic Anhydride | A versatile precursor that reacts with a wide range of nucleophiles to generate substituted anthranilamides, which can then be cyclized to form quinazolinones.[16] |

| 2-Aminobenzonitriles | Can be used to synthesize 4-aminoquinazolines through reaction with reagents like dimethylformamide-dimethylacetal (DMF-DMA) followed by treatment with an amine.[17] |

Structural Relationships Diagram

The following diagram illustrates the structural relationships between Ethyl 2-amino-5-chlorobenzoate and its key alternatives.

Caption: Structural relationships of Ethyl 2-amino-5-chlorobenzoate and its alternatives.

Part 3: Key Synthetic Applications and Experimental Protocols

Substituted anthranilates are pivotal in the synthesis of numerous bioactive heterocyclic systems. The following sections detail the protocols for some of the most important transformations.

Synthesis of Quinazolin-4(3H)-ones via Niementowski Reaction

The Niementowski reaction is a classic and widely used method for the synthesis of 4(3H)-quinazolinones from anthranilic acids or their esters and an amide.[18][19][20][21]

Reaction Principle: The reaction proceeds via an initial acylation of the amino group of the anthranilate by the amide, followed by an intramolecular cyclization and dehydration to form the quinazolinone ring.

Detailed Step-by-Step Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine Ethyl 2-amino-5-chlorobenzoate (1.0 eq) and formamide (4.0 eq). Expert Insight: Formamide often serves as both the reactant and the solvent. An excess is used to drive the reaction to completion.

-

Heating: Heat the reaction mixture to 130-140 °C. The reaction progress should be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate/hexane). Self-Validation: The disappearance of the starting material spot and the appearance of a new, more polar product spot on the TLC plate indicates the progression of the reaction.

-

Reaction Time: The reaction is typically complete within 4-6 hours.

-

Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Isolation: The solid product that precipitates out is collected by vacuum filtration.

-

Purification: The crude product is washed with cold water and can be further purified by recrystallization from a suitable solvent, such as ethanol, to yield 6-chloroquinazolin-4(3H)-one.

Microwave-Assisted Niementowski Synthesis:

To accelerate the reaction and improve yields, microwave irradiation can be employed.[19]

-

Reaction Setup: In a microwave-safe vial, combine Ethyl 2-amino-5-chlorobenzoate (1.0 eq) and formamide (4.0 eq).

-

Microwave Irradiation: Seal the vial and subject it to microwave irradiation at a power and time optimized for the specific reactants (e.g., 140 W for 10 minutes).

-

Work-up and Purification: Follow the same work-up and purification procedure as the conventional heating method.

Amide Coupling Reactions

The amino group of Ethyl 2-amino-5-chlorobenzoate can be readily acylated to form amides, which are often key intermediates in the synthesis of more complex molecules.[22][23][24][25]

Reaction Principle: A carboxylic acid is activated using a coupling agent, which facilitates the nucleophilic attack of the amine to form the amide bond.

Detailed Step-by-Step Protocol (using EDC/HOBt):

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve the carboxylic acid (1.0 eq), 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq), and Hydroxybenzotriazole (HOBt) (1.2 eq) in an anhydrous solvent such as dichloromethane (DCM) or dimethylformamide (DMF).

-

Activation: Stir the mixture at 0 °C for 30 minutes to activate the carboxylic acid.

-

Amine Addition: Add a solution of Ethyl 2-amino-5-chlorobenzoate (1.1 eq) and a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) (2.0 eq) in the same anhydrous solvent to the reaction mixture.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

-

Work-up: Dilute the reaction mixture with the solvent and wash sequentially with a mild acid (e.g., 1N HCl), a mild base (e.g., saturated NaHCO₃ solution), and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Synthetic Workflow Diagram

The following diagram illustrates a general workflow for the synthesis of a substituted quinazolinone from Ethyl 2-amino-5-chlorobenzoate.

Caption: General workflow for Niementowski quinazolinone synthesis.

Conclusion: Strategic Precursor Selection for Optimal Synthetic Outcomes

Ethyl 2-amino-5-chlorobenzoate and its diverse array of synonyms and alternatives represent a cornerstone of modern heterocyclic synthesis. The strategic selection of the appropriate precursor, based on a thorough understanding of its reactivity, cost, and the desired properties of the final product, is a critical determinant of synthetic efficiency and success. This guide has provided a comprehensive overview of these vital building blocks, equipping researchers and drug development professionals with the knowledge to navigate the complexities of their application and to innovate in the synthesis of novel, biologically active molecules.

References

-

Nowacki, M., Gieroba, D., & Wujec, M. (2024). The methods of synthesis of 2-aminobenzophenones — key precursors of 1,4-benzodiazepines. ResearchGate. [Link]

-

Teli, S., Teli, P., Soni, S., Sahiba, N., & Agarwal, S. (2023). Synthetic aspects of 1,4- and 1,5-benzodiazepines using o-phenylenediamine: a study of past quinquennial. RSC Advances, 13, 3694-3714. [Link]

-

Kopriva, D., et al. (2020). Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery. ACS Omega. [Link]

-

Sharma, P. K. (2018). Synthesis of Starting Heterocycles: 2-Aminobenzothiazoles, 2-Aminothiazoles and 2-Aminobenzenethiols – Potential Precursors for Macroheterocycles. Macroheterocycles, 11(3), 316-321. [Link]

-

Bergman, J. (2004). Synthesis of Heterocycles from Anthranilic acid and its Derivatives. CORE. [Link]

-

Kopriva, D., et al. (2020). Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery. ACS Omega. [Link]

-

Laddha, S. S., & Bhatnagar, S. P. (2007). Efficient Niementowski synthesis of novel derivatives of 1,2,9,11-tetrasubstituted-7H-thieno[2',3':4,5]pyrimido[6,1-b]. Sciforum. [Link]

-

Niementowski Quinazoline Synthesis. (n.d.). Wikipedia. [Link]

-

Bergman, J. (2017). Synthesis of heterocycles from anthranilic acid and its derivatives. Diva-portal.org. [Link]

-

Al-Suwaidan, I. A., et al. (2020). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Frontiers in Chemistry. [Link]

-

Al-Dhmani, S. A., & Al-Masoudi, N. A. (2020). Synthesis of Quinazoline and Quinazolinone Derivatives. IntechOpen. [Link]

-

Various Authors. (2017). Recent advances in synthesis and medicinal chemistry of benzodiazepines. Academia.edu. [Link]

-

Various Authors. (2021). Synthesis of biologically active derivatives of 2-aminobenzothiazole. PMC - NIH. [Link]

-

El-Sakka, S. S., et al. (2009). Synthesis and biological activity of nitrogen heterocycles from anthranilic acid derivative. Oriental Journal of Chemistry. [Link]

-

Chemical Reactions. (n.d.). University of Technology. [Link]

-

Issues Synthesizing Saccharin from Anthranilic Acid. (2025). Sciencemadness Discussion Board. [Link]

-

Unveiling the Top Anthranilic Acid Products: A Comprehensive Comparison for Optimal Choices. (2025). LinkedIn. [Link]

-

derivatives-of-anthranilic-acid Research Articles. (n.d.). R Discovery. [Link]

-

2-Amino-5-bromobenzoic acid. (n.d.). PubChem. [Link]

-

Amide coupling reaction in medicinal chemistry. Coupling reagents. (n.d.). HepatoChem. [Link]

-

Reaction of anthranilic acid and methoxy- and nitro-substituted anthranilic acid with p-toluenesulfonyl chloride in pyridine. (2014). ResearchGate. [Link]

-

Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (n.d.). PMC. [Link]

- Process for preparing 2-amino-5-cyanobenzoic acid derivatives. (n.d.).

-

Transition-metal-catalyst-free synthesis of anthranilic acid derivatives by transfer hydrogenative coupling of 2-nitroaryl methanols with alcohols/amines. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). [Link]

-

Process optimization for acid-amine coupling: a catalytic approach. (2022). Growing Science. [Link]

-

5-iodoanthranilic acid. (n.d.). Organic Syntheses Procedure. [Link]

-

Amides from Carboxylic Acids-DCC and EDC Coupling. (2025). Chemistry Steps. [Link]

-

Synthesis and Antitumor Activity of 6-(2-Aminobenzo[d]thiazol-5-yl) quinazolin-4(3H). (n.d.). PMC. [Link]

-

Synthesis and Characterization of New 2-amino-5- chlorobenzothiazole Derivatives Containing Different Types of Heterocyclic as Antifungal Activity. (n.d.). ResearchGate. [Link]

-

Methyl 2-amino-5-chlorobenzoate. (n.d.). PMC. [Link]

-

Design and synthesis of new quinazolinone derivatives: investigation of antimicrobial and biofilm inhibition effects. (2024). PMC. [Link]

-

Quinazolines [a]-Annelated by Five-Membered Heterocycles: Synthesis and Biological Activity. (2025). MDPI. [Link]

-

Bioactive Amino-Quinazolines: Synthesis and Therapeutic Applications. (n.d.). SciELO. [Link]

-

Methyl 2-amino-5-chlorobenzoate. (n.d.). PubChem. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. guidechem.com [guidechem.com]

- 6. Methyl 2-amino-5-chlorobenzoate | C8H8ClNO2 | CID 78878 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 2-Amino-5-bromobenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 8. arborpharmchem.com [arborpharmchem.com]

- 9. 2-Amino-5-bromobenzoic acid | C7H6BrNO2 | CID 79858 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 2-氨基-5-溴苯甲酸 97% | Sigma-Aldrich [sigmaaldrich.com]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]

- 13. Synthesis of heterocycles from anthranilic acid and its derivatives [diva-portal.org]

- 14. Synthesis and biological activity of nitrogen heterocycles from anthranilic acid derivative – Oriental Journal of Chemistry [orientjchem.org]

- 15. discovery.researcher.life [discovery.researcher.life]

- 16. Quinazolines [a]-Annelated by Five-Membered Heterocycles: Synthesis and Biological Activity [mdpi.com]

- 17. scielo.br [scielo.br]

- 18. grokipedia.com [grokipedia.com]

- 19. Frontiers | Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview [frontiersin.org]

- 20. Synthesis of Quinazoline and Quinazolinone Derivatives | IntechOpen [intechopen.com]

- 21. bu.edu.eg [bu.edu.eg]

- 22. pdf.benchchem.com [pdf.benchchem.com]

- 23. hepatochem.com [hepatochem.com]

- 24. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 25. growingscience.com [growingscience.com]

Stability of Amino-Chlorobenzoate Ester Salts in Storage

[1]

Executive Summary

This technical guide addresses the stability profile of amino-chlorobenzoate ester salts , a class of pharmaceutical compounds exemplified by 2-chloroprocaine hydrochloride .[1] These compounds are widely utilized as local anesthetics but present distinct stability challenges during storage.[1] The primary degradation vector is the hydrolysis of the ester linkage , driven by moisture and pH, while a secondary vector involves the oxidative degradation of the aromatic amine , leading to discoloration.

This guide synthesizes mechanistic chemistry with ICH-compliant experimental protocols, providing researchers with a self-validating system for assessing and maximizing shelf-life.[1]

Chemical Basis of Instability

The stability of amino-chlorobenzoate esters is governed by two competing chemical forces: the electronic activation of the carbonyl group and the steric protection provided by the halogen substituent.

1.1 The "Ortho-Chloro" Paradox: Hydrolysis Kinetics

The ester bond is the thermodynamic weak point. Its hydrolysis yields the corresponding 4-amino-2-chlorobenzoic acid (CABA) and an alcohol (e.g., diethylaminoethanol).[1]

-

Electronic Activation (Destabilizing): The chlorine atom at the ortho position (C2) is highly electronegative. Through the Inductive Effect (-I) , it withdraws electron density from the benzene ring, which in turn pulls density from the carbonyl carbon.[2] This renders the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water or hydroxide ions (

).[1] -

Steric Protection (Stabilizing): Conversely, the bulky chlorine atom provides steric hindrance , physically blocking the approach of nucleophiles to the carbonyl center.

Net Effect: In biological systems (e.g., plasma), enzymatic affinity overcomes steric hindrance, leading to rapid metabolism (faster than non-chlorinated analogs like procaine).[1] However, in chemical storage, the steric effect often predominates, providing reasonable stability if the pH is maintained in the acidic range (pH 3.0–5.0).

1.2 Oxidative Degradation

The free primary amine (

-

Mechanism: Radical formation leads to dimerization (azo coupling) or formation of quinoid structures.[1]

-

Indicator: This results in "pinking" or "browning" of the solid salt or solution, even if the potency (assay) remains relatively high.

1.3 Degradation Pathway Diagram

Figure 1: Primary (Hydrolysis) and Secondary (Oxidation) degradation pathways for amino-chlorobenzoate esters.[1]

The Role of the Salt Form

The choice of counter-ion is not merely for solubility; it is a critical stability tool.

2.1 Microenvironmental pH (pH_max)

Solid-state stability is heavily influenced by the pH of the microscopic water layer on the crystal surface (microenvironmental pH).[1]

-

Hydrochloride Salts: Standard for this class. They create an acidic microenvironment (pH ~4–5 in solution), which is close to the pH of maximum stability for ester bonds.

-

Mesylate/Sulfate: May offer different hygroscopicity profiles but must be screened to ensure they do not induce a pH shift away from the stability window (pH 3–5).[1]

2.2 Hygroscopicity

Hydrolysis requires water.[1] A salt form that is highly hygroscopic (absorbs atmospheric moisture) will accelerate its own degradation.[1]

-

Recommendation: If the HCl salt proves too hygroscopic, evaluate less hygroscopic alternatives or employ tight packaging controls (desiccants).[1]

Experimental Protocols for Stability Assessment

Do not rely on generic timelines. Use this self-validating workflow to determine the specific stability profile of your molecule.

3.1 Stress Testing (Forced Degradation)

Before long-term storage, you must identify how the molecule breaks.[1]

| Stress Condition | Protocol | Target Outcome |

| Acid Hydrolysis | 0.1 N HCl, 60°C, 24h | Confirm hydrolysis to CABA. Determine kinetics. |

| Base Hydrolysis | 0.1 N NaOH, RT, 4h | High Risk. Expect rapid degradation.[1] Validate method specificity. |

| Oxidation | 3% | Assess sensitivity of the aniline group. Watch for color change. |

| Thermal | Solid state, 60°C, 7 days | Assess physical stability (polymorph change) and thermal degradation.[1] |

| Photostability | UV/Vis (1.2M lux hours) | Critical for aniline compounds.[1] Check for discoloration.[1][3] |

3.2 Analytical Method (HPLC)

A stability-indicating method must separate the parent ester from the acid metabolite (CABA).[1]

-

Column: C18 (e.g.,

-Bondapak or equivalent), 5 -

Mobile Phase: Water:Acetonitrile:Methanol:Acetic Acid (e.g., 74:20:5:1).[1][4] The acetic acid is crucial to suppress ionization of the carboxylic acid metabolite, ensuring sharp peaks.

-

Detection: UV at 254 nm (aromatic ring) or 290-300 nm (specific to the amino-benzoate system).[1]

3.3 Stability Testing Workflow Diagram

Figure 2: ICH-compliant stability testing workflow for ester salts.

Storage & Handling Recommendations

Based on the chemical mechanisms described, the following storage protocols are mandatory to ensure integrity.

-

Temperature: Store at 20°C to 25°C (Controlled Room Temperature) . Refrigeration (2-8°C) is preferred for long-term bulk storage to arrest hydrolysis kinetics (Arrhenius equation).[1]

-

Moisture Control: Hydrolysis is the primary enemy.[1]

-

Light Protection: To prevent oxidation of the amine (pinking), store in amber glass or opaque HDPE containers.[1]

-

Inert Atmosphere: For high-value API bulk storage, backfill the container with Nitrogen to eliminate oxygen and prevent oxidative discoloration.[1]

References

-

Foldes, F. F., & Aven, M. (1951).[1][5] The chemical kinetics of procaine and chloroprocaine hydrolysis. Science. Link

-

Philipson, E. H., et al. (1983).[1][4] Intrapartum paracervical block anesthesia with 2-chloroprocaine. American Journal of Obstetrics and Gynecology. Link

-

ICH Expert Working Group. (2003). ICH Q1A(R2): Stability Testing of New Drug Substances and Products. ICH Guidelines. Link

-

Menon, G., et al. (1984).[1][4] Simultaneous determination of chloroprocaine hydrochloride and its degradation product 4-amino-2-chlorobenzoic acid in bulk drug and injection solutions by high-performance liquid chromatography. Journal of Pharmaceutical Sciences. Link

-

Badawy, S. I., et al. (2001).[1] Effect of salt form on chemical stability of an ester prodrug. International Journal of Pharmaceutics. Link

Sources

- 1. Chloroprocaine - Wikipedia [en.wikipedia.org]

- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. 4-氨基-2-氯苯甲酸 97% | Sigma-Aldrich [sigmaaldrich.com]

- 5. The chemical kinetics of procaine and chloroprocaine hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Protocol for synthesis of Ethyl 2-amino-5-chlorobenzoate from 5-chloroanthranilic acid

[1]

Abstract & Strategic Overview

Ethyl 2-amino-5-chlorobenzoate (CAS 63243-75-4), also known as ethyl 5-chloroanthranilate, is a pivotal intermediate in the synthesis of bioactive quinazoline derivatives, flavones, and non-steroidal anti-inflammatory drugs (NSAIDs).

This protocol details the synthesis via acid-catalyzed Fischer esterification using thionyl chloride (

Key Advantages of this Protocol:

-

Anhydrous Conditions:

acts as both a catalyst precursor and a dehydrating agent. -

Scalability: The process is robust and easily scaled from milligram to multigram quantities.

-

Purity: Minimizes side reactions common in thermal dehydration methods.

Reaction Mechanism & Pathway[2][3]

The reaction proceeds through an acyl chloride intermediate or a protonated activated carboxylic acid species, facilitated by the generation of anhydrous HCl. The amino group (

Figure 1: Reaction pathway for the thionyl chloride-mediated esterification.

Experimental Protocol

Materials & Reagents[2][4][5][6][7][8]

| Reagent | MW ( g/mol ) | Equiv.[1][2] | Role |

| 5-Chloroanthranilic acid | 171.58 | 1.0 | Limiting Reagent |

| Thionyl Chloride ( | 118.97 | 3.0 - 5.0 | Activating Agent / Dehydrant |

| Absolute Ethanol | 46.07 | Solvent (Excess) | Solvent & Reactant |

| Sodium Bicarbonate ( | 84.01 | N/A | Neutralization |

| Ethyl Acetate | 88.11 | N/A | Extraction Solvent |

Step-by-Step Methodology

Safety Warning: Thionyl chloride is corrosive and reacts violently with water. Perform all operations in a functioning chemical fume hood. Wear appropriate PPE (gloves, goggles, lab coat).

Step 1: Setup and Addition (0°C)

-

Equip a dry Round Bottom Flask (RBF) with a magnetic stir bar and a reflux condenser (fitted with a drying tube or

line). -

Add 5-chloroanthranilic acid (1.0 equiv) to the flask.

-

Add Absolute Ethanol (approx. 10-15 mL per gram of starting material). The starting material may not fully dissolve initially.

-

Cool the suspension to 0°C using an ice-water bath.

-

Critical Step: Add Thionyl Chloride (3.0–5.0 equiv) dropwise via a pressure-equalizing addition funnel or syringe over 15–20 minutes.

-

Note: The reaction is exothermic. Evolution of

and

-

Step 2: Reaction (Reflux) [4]

-

Remove the ice bath and allow the mixture to warm to room temperature (approx. 15-30 mins).

-

Heat the reaction mixture to reflux (approx. 80°C) .

-

Maintain reflux for 4–12 hours .

-

Monitoring: Monitor reaction progress via TLC (See Section 4). The suspension usually clears as the ester forms.

-

Step 3: Workup

-

Cool the reaction mixture to room temperature.

-

Concentrate the mixture under reduced pressure (Rotary Evaporator) to remove excess ethanol and unreacted thionyl chloride.

-

Result: A viscous oil or solid residue (the hydrochloride salt of the ester) will remain.

-

-

Slowly add saturated aqueous

solution to the organic layer with vigorous stirring until the aqueous phase is basic (pH ~8–9).-

Purpose: This neutralizes the HCl salt, liberating the free amine.

-

-

Transfer to a separatory funnel. Separate the layers.

-

Extract the aqueous layer twice more with EtOAc.

-

Combine organic layers and wash with Brine (sat. NaCl) .

-

Dry over anhydrous

or -

Filter and concentrate in vacuo.

Step 4: Purification

-

Standard: The crude product is often sufficiently pure (>95%) for subsequent steps.

-

Recrystallization: If necessary, recrystallize from Ethanol/Water or Hexane/Ethyl Acetate .

-

Chromatography: Flash column chromatography (Silica Gel, Hexane:EtOAc gradient 10:1 to 4:1).

Process Control & Characterization

Thin Layer Chromatography (TLC)

-

Stationary Phase: Silica Gel

-

Mobile Phase: Hexane : Ethyl Acetate (3:1 or 4:1)

-

Visualization: UV Light (254 nm)

-

Starting Material (

): ~0.1 - 0.2 (Acid sticks to baseline) -

Product (

): ~0.5 - 0.6 (Moves higher due to esterification)

-

Chemical Characterization Data[1][3][9]

| Parameter | Specification / Expected Value |

| Appearance | White to off-white solid or pale yellow oil (crystallizes upon standing) |

| Molecular Weight | 199.63 g/mol |

| Melting Point | Note: Ethyl esters of anthranilates are often low-melting.[1][2] Boiling Point reported ~307°C. |

| MS (ESI+) |

Expected NMR (400 MHz, )

- 7.85 (d, J=2.5 Hz, 1H): Aromatic H-6 (Ortho to Ester, deshielded)

- 7.20 (dd, J=8.8, 2.5 Hz, 1H): Aromatic H-4 (Meta to Amine)

- 6.60 (d, J=8.8 Hz, 1H): Aromatic H-3 (Ortho to Amine, shielded)

-

5.70 (br s, 2H):

-

4.35 (q, J=7.1 Hz, 2H):

-

1.38 (t, J=7.1 Hz, 3H):

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield | Incomplete conversion or hydrolysis during workup. | Ensure |

| Product is an Oil | Residual solvent or intrinsic property. | Dry under high vacuum for 12h. Attempt triturating with cold pentane or hexanes to induce crystallization. |

| Starting Material Remains | Water present in solvent. | Use Absolute Ethanol and dry glassware. Moisture consumes |

References

-

Dong, W. L., et al. (2009). Synthesis and crystal structure of methyl 2-amino-5-chlorobenzoate. Acta Crystallographica Section E. Link

-

Thermo Scientific Chemicals. (n.d.). Methyl 2-amino-5-chlorobenzoate Product Specifications. Thermo Fisher Scientific. Link

-

Alfa Chemistry. (n.d.). Ethyl 2-amino-5-chlorobenzoate Properties. Alfa Chemistry. Link

-

Common Organic Chemistry. (2023). Acid to Ester - Thionyl Chloride (

) and Methanol. Common Organic Chemistry Protocols. Link -

ResearchGate Discussions. (2015). Optimization of Amino Acid Esterification using Thionyl Chloride. ResearchGate. Link

Fischer esterification of 2-amino-5-chlorobenzoic acid with ethanol

Application Note: Synthesis of Ethyl 2-Amino-5-chlorobenzoate via Fischer Esterification

Abstract

Ethyl 2-amino-5-chlorobenzoate (CAS: 63243-75-4) is a highly valuable aromatic ester and chemical intermediate utilized extensively in the synthesis of complex bioactive heterocycles. This technical guide outlines a robust, self-validating protocol for its synthesis via the . By detailing the mechanistic causality behind reagent stoichiometry, thermal conditions, and workup procedures, this document provides researchers with an optimized framework for generating high-purity intermediates essential for downstream drug development.

Mechanistic Principles & Causality

The synthesis relies on a classic acid-catalyzed Fischer-Speier esterification. However, the presence of an aniline moiety (the 2-amino group) introduces specific thermodynamic and kinetic challenges that dictate the experimental design:

-

Thermodynamic Driving Force: Fischer esterification is a reversible, equilibrium-driven process. To favor product formation, absolute ethanol is deployed in a massive molar excess (10–20 equivalents), serving as both the nucleophilic reactant and the primary solvent. This leverages Le Chatelier's principle to drive the reaction toward the ester[1].

-

Catalyst Stoichiometry & Amine Protonation: Unlike standard carboxylic acids, 2-amino-5-chlorobenzoic acid contains a basic amino group. Upon the addition of concentrated sulfuric acid (H₂SO₄), the amine is immediately protonated to form an anilinium hydrogen sulfate salt. This protonation consumes one full equivalent of the acid. Consequently, a strict stoichiometric excess of H₂SO₄ (typically 1.5 to 2.0 equivalents) is required to ensure sufficient free protons remain in the system to protonate the carboxylic carbonyl oxygen, thereby increasing its electrophilicity for ethanol attack[1].

-

Electronic Effects: The protonated amine (-NH₃⁺) and the 5-chloro substituent are both strongly electron-withdrawing. While this slightly increases the electrophilicity of the carbonyl carbon, it significantly decreases the solubility of the starting material, necessitating prolonged reflux times to achieve complete conversion.

Workflow for the Fischer esterification of 2-amino-5-chlorobenzoic acid.

Experimental Protocol

Materials & Reagents

-

2-Amino-5-chlorobenzoic acid (1.0 eq)

-

Absolute Ethanol (EtOH, ≥99.5%) (15.0 eq)

-

Concentrated Sulfuric Acid (H₂SO₄, 98%) (1.5 eq)

-

10% Sodium Carbonate (Na₂CO₃) aqueous solution

-

Ethyl Acetate (EtOAc)

-

Saturated Sodium Chloride (Brine)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Step-by-Step Methodology

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, suspend 2-amino-5-chlorobenzoic acid (1.0 eq) in absolute ethanol (15.0 eq).

-

Causality: The starting material will not fully dissolve at room temperature due to its zwitterionic character and intermolecular hydrogen bonding.

-

-

Acid Addition: Submerge the flask in an ice-water bath. While stirring vigorously, add concentrated H₂SO₄ (1.5 eq) dropwise over 10 minutes.

-

Causality: The acid-base reaction between H₂SO₄ and the aniline group is highly exothermic. Cooling prevents localized boiling of ethanol and suppresses the formation of ether byproducts. A thick white precipitate (anilinium salt) will form.

-

-

Reflux: Remove the ice bath, attach a reflux condenser, and heat the mixture to 78°C using an oil bath or heating mantle. Reflux for 12–16 hours[2].

-